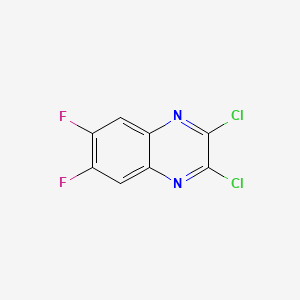

2,3-Dichloro-6,7-difluoroquinoxaline

説明

Significance of Quinoxaline (B1680401) Derivatives in Academic Research

Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds. google.com The fusion of a benzene (B151609) and pyrazine (B50134) ring creates a scaffold that is a bioisostere of other important structures like quinolines and naphthalenes. This structural feature is a key reason for their broad spectrum of biological activities and applications in materials science.

In the realm of medicinal chemistry, quinoxaline derivatives are investigated for a wide range of therapeutic applications. They have shown potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. epo.org For instance, certain derivatives have demonstrated significant efficacy against various cancer cell lines, including breast and colon cancer, with low IC₅₀ values. epo.org The versatility of the quinoxaline structure allows for modifications that can lead to compounds with improved potency and reduced toxicity.

Beyond pharmaceuticals, quinoxaline derivatives are utilized in the development of advanced materials. Their electronic properties make them suitable for applications in organic semiconductors and electroluminescent materials, such as in the fabrication of organic light-emitting diodes (OLEDs). epo.org They are also explored as dyes and pigments due to their stable and vibrant color profiles.

A general and efficient method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. The reactivity of the quinoxaline core can be readily tuned by the introduction of various substituents, allowing for the creation of a diverse library of compounds for screening and development.

Overview of Halogenated Nitrogen Heterocycles in Contemporary Chemical Science

Halogenated nitrogen heterocycles are organic compounds that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) attached to a nitrogen-containing heterocyclic ring. The introduction of halogen atoms into a heterocyclic scaffold can dramatically alter the molecule's physical, chemical, and biological properties.

In medicinal chemistry, halogenation can enhance a drug's metabolic stability, increase its membrane permeability, and improve its binding affinity to biological targets. For example, the presence of fluorine atoms can be beneficial for developing drugs targeting the central nervous system, as it can facilitate crossing the blood-brain barrier. epo.org

The carbon-halogen bond also serves as a key reactive site for further synthetic transformations. Halogenated heterocycles are important precursors in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental tools in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The "halogen dance" reaction is another fascinating transformation where a halogen atom migrates to a different position on the ring, enabling access to otherwise difficult-to-synthesize isomers.

Rationale for Focused Research on 2,3-Dichloro-6,7-difluoroquinoxaline Scaffold

The focused research on the this compound scaffold stems from its potential as a highly versatile building block for the synthesis of novel compounds with desirable properties for both pharmaceutical and material science applications.

The two chlorine atoms at the 2 and 3 positions are particularly reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is central to its use as a synthetic intermediate. For example, it is used as a starting material in the synthesis of heterocyclic inhibitors of histamine (B1213489) receptors, which are of interest for treating conditions like asthma, rhinitis, and other allergic diseases. Patents have described its reaction with aminoacetaldehyde dimethyl acetal (B89532) to form intermediates for adenosine (B11128) antagonists.

The presence of the two fluorine atoms on the benzene ring is also significant. Fluorine's high electronegativity can influence the electronic environment of the molecule, which can be advantageous in the design of bioactive compounds and materials for organic electronics. epo.org The difluoro substitution pattern can also enhance the stability and lipophilicity of the molecule, which is beneficial for agrochemical applications, potentially increasing lipid solubility and resistance to hydrolysis. epo.org

In materials science, the electronic properties conferred by the dichloro-difluoro substitution pattern make this compound a candidate for the development of organic semiconductors and materials for light-emitting diodes. epo.org The combination of reactive sites and modulating fluorine atoms makes this compound a strategic platform for the discovery and development of new functional molecules. A general synthesis route for this compound starts from 6,7-Difluoro-1,4-dihydroquinoxaline-2,3-dione. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

2,3-dichloro-6,7-difluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQLMJCICYOHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443450 | |

| Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91895-30-6 | |

| Record name | 2,3-Dichloro-6,7-difluoroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91895-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of 2,3 Dichloro 6,7 Difluoroquinoxaline

Historical Development of Quinoxaline (B1680401) Core Synthesis

The quinoxaline framework, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged scaffold in medicinal and materials chemistry. mdpi.comresearchgate.netmdpi.com Its synthesis has been a subject of extensive research for over a century.

The most fundamental and historically significant method for constructing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govchim.it This reaction, first reported independently by Körner and Hinsberg in 1884, forms the pyrazine ring of the quinoxaline system. mdpi.comencyclopedia.pubnih.gov

The classic approach often required harsh conditions, such as high temperatures and the use of strong acid catalysts, which could lead to longer reaction times and lower yields. nih.govnih.gov Modern synthetic chemistry has introduced numerous improvements to this method, focusing on milder conditions, higher efficiency, and green chemistry principles. encyclopedia.pub These advancements include the use of various catalysts to facilitate the condensation under more benign conditions. nih.gov For instance, catalysts like zinc triflate and alumina-supported heteropolyoxometalates have been shown to effectively promote the reaction at room temperature, often with high yields. mdpi.comnih.gov

| Catalyst/System | Substrates | Conditions | Yield | Reference |

| Glycerol/Water | o-Phenylenediamine (B120857), 1,2-dicarbonyl | 90 °C, 4–6 min | 85–91% | mdpi.comencyclopedia.pub |

| Iodine (I₂) in DMSO | o-Phenylenediamine, hydroxyl ketone | Room Temp, 12 h | 80–90% | mdpi.comresearchgate.net |

| Zinc Triflate (Zn(OTf)₂) in Acetonitrile (B52724) | o-Phenylenediamine, α-diketone | Room Temp | up to 90% | mdpi.comencyclopedia.pub |

| Alumina-Supported Molybdophosphovanadates | o-Phenylenediamine, benzil (B1666583) | Room Temp, Toluene | 92% | nih.gov |

This table presents a selection of catalytic systems used for the synthesis of the quinoxaline core, illustrating the evolution from high-temperature methods to milder, more efficient protocols.

Synthesis of 6,7-Difluoroquinoxaline (B3116332) Precursors

To synthesize the target compound, the general quinoxaline synthesis must be adapted using a specifically substituted starting material, namely 4,5-difluoro-1,2-phenylenediamine. researchgate.nettcichemicals.com

The key precursor for introducing the desired fluorine atoms at the 6- and 7-positions is 4,5-difluoro-1,2-phenylenediamine. The condensation of this diamine with a 1,2-dicarbonyl compound, such as a glyoxylic acid derivative or, more commonly, oxalic acid, leads to the formation of the corresponding difluorinated quinoxaline skeleton. researchgate.net The reaction of o-phenylenediamines with α-ketoacids is a known route to produce quinoxalin-2-ones. mdpi.comsapub.org Similarly, reacting 4,5-difluoro-1,2-phenylenediamine with glyoxylic acid would yield 6,7-difluoroquinoxalin-2-one. A more direct route to the intermediate needed for dichlorination involves using oxalic acid.

The condensation of 4,5-difluoro-1,2-phenylenediamine with oxalic acid in an acidic medium, such as a 4 M aqueous hydrochloric acid solution, effectively yields 6,7-difluoroquinoxaline-2,3-diol. researchgate.net This diol is the stable enol tautomer of the desired 6,7-difluoroquinoxaline-2,3(1H,4H)-dione. This cyclo-condensation reaction is typically high-yielding and provides the crucial intermediate for the subsequent chlorination step. researchgate.net The formation of the unsubstituted quinoxaline-2,3-dione via the reaction of o-phenylenediamine and oxalic acid is a well-established procedure that serves as a model for this synthesis. researchgate.netnih.gov

Chlorination Strategies for Quinoxaline-2,3-diones to Yield 2,3-Dichloroquinoxalines

The final step in the synthesis of the title compound is the conversion of the hydroxyl or keto groups at the 2- and 3-positions of the quinoxaline ring into chloro substituents. This transformation is readily achieved by treating the quinoxaline-2,3-dione (or its diol tautomer) with a strong chlorinating agent.

The chlorination of 6,7-difluoroquinoxaline-2,3-diol to produce 2,3-dichloro-6,7-difluoroquinoxaline is efficiently carried out using thionyl chloride (SOCl₂). researchgate.net This method is a general and high-yielding strategy for converting various quinoxaline-2,3-diones into their corresponding 2,3-dichloro derivatives. nih.govresearchgate.net

The reaction is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). nih.govchemicalbook.com The combination of thionyl chloride and DMF generates the Vilsmeier reagent, an electrophilic iminium salt ([(CH₃)₂N=CHCl]⁺Cl⁻), in situ. wikipedia.org This reagent is highly effective for the chlorination of the amide-like functional groups present in the quinoxaline-2,3-dione structure. The reaction is typically performed by heating the mixture under reflux, followed by purification to isolate the target 2,3-dichloroquinoxaline (B139996). nih.govchemicalbook.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| Quinoxaline-2,3-dione | SOCl₂, cat. DMF | Methylene Chloride, 40 °C, 6 h | 2,3-Dichloroquinoxaline | Good | nih.gov |

| Quinoxaline-2,3-dione | SOCl₂, cat. DMF | 1-Chlorobutane, Reflux, 1 h | 2,3-Dichloroquinoxaline | 98% | chemicalbook.com |

| Quinoxaline-2,3-dione | POCl₃ | Reflux, 100 °C, 3 h | 2,3-Dichloroquinoxaline | 92% | chemicalbook.com |

| 6,7-Difluoroquinoxaline-2,3-diol | SOCl₂ | Not specified | This compound | Not specified | researchgate.net |

This table summarizes common chlorination methods for quinoxaline-2,3-diones, highlighting the effectiveness of thionyl chloride and related reagents.

Phosphorous Oxychloride Mediated Transformations

Phosphorus oxychloride (POCl₃) is a key reagent in the synthesis of chlorinated quinoxalines, typically by converting dihydroxy intermediates into their dichloro counterparts. This transformation is a fundamental step in creating versatile precursors for pharmaceuticals and materials science. researchgate.net

A common strategy involves the reaction of a quinoxaline-2,3-dione derivative with POCl₃. For instance, the synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline begins with the corresponding 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione. researchgate.net This intermediate is treated with an excess of phosphorus oxychloride, often in the presence of a catalyst like dimethylformamide (DMF), and heated to facilitate the conversion. researchgate.net In a similar fashion, 2,4-dichloro-6,7-dimethoxy quinazoline (B50416) is prepared by refluxing 6,7-dimethoxy quinazolin-2,4-diones with POCl₃ and N,N-dimethylaniline for several hours. derpharmachemica.com The reaction mixture is then carefully quenched in ice-cold water to precipitate the chlorinated product. derpharmachemica.com

Another documented procedure involves refluxing quinoxaline-2,3(1H,4H)-dione with POCl₃ at 100 °C for 3 hours. chemicalbook.com After the reaction is complete, excess POCl₃ is removed by distillation under vacuum, and the residue is quenched with ice water to yield the 2,3-dichloroquinoxaline product. chemicalbook.com This method is effective for producing various 2,3-dichloroquinoxaline derivatives. google.com

Table 1: Synthesis via Phosphorus Oxychloride

| Starting Material | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione | POCl₃, DMF | 80 °C, 6 h | 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | - | researchgate.net |

| 6,7-dimethoxy quinazolin-2,4-diones | POCl₃, N,N-dimethylaniline | Reflux, 5 h | 2,4-dichloro-6,7-dimethoxy quinazoline | - | derpharmachemica.com |

| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux, 100 °C, 3 h | 2,3-dichloroquinoxaline | 92% | chemicalbook.com |

| 2-amino-4-chlorobenzoic acid derivative | SOCl₂/DMF | 100 °C | 4,7-dichloro-6-nitroquinazoline | 91.3% | researchgate.net |

Advanced and Green Synthetic Protocols for Halogenated Quinoxalines

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches, including microwave-assisted synthesis, metal-free catalysis, and one-pot procedures, offer numerous advantages over traditional techniques.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times and often leading to higher product yields. acs.org Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, which accelerates reaction rates by increasing the collision frequency between molecules. acs.orgnih.gov This minimizes unwanted side reactions and simplifies purification. acs.org

Microwave irradiation has been successfully applied to various steps in quinoxaline synthesis. For example, the reaction of 1,2-dicarbonyl compounds with 1,2-diamines on a mineral support like acidic alumina (B75360) can be completed in as little as three minutes under microwave conditions, with yields ranging from 80-86%. scispace.com This method can also incorporate a tandem oxidation process, converting an α-hydroxyketone (acyloin) to the corresponding 1,2-dicarbonyl before condensation. scispace.com

Furthermore, microwave-assisted techniques are effective for functionalizing chlorinated quinoxalines. Nucleophilic aromatic substitution and Buchwald-Hartwig cross-coupling reactions on quinoxaline scaffolds have been performed efficiently under microwave irradiation. acs.orgnih.gov For instance, the C–F bond cleavage/C–O bond formation reaction of a dibromodifluoroquinoxaline with pyrocatechol (B87986) was carried out under microwave irradiation at 100 °C for 30 minutes, and a subsequent Buchwald-Hartwig coupling reaction was also microwave-assisted, yielding the final product in 73% yield. acs.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage | Ref. |

|---|---|---|---|---|

| Quinoxaline ring formation | Long reaction times, good yields | Significantly shorter reaction times, higher yields | Speed, efficiency | acs.orgnih.gov |

| Condensation of benzil with 1,2-diamines | - | 3 minutes, 80-86% yield (on acidic alumina) | Rapid, solvent-free | scispace.com |

| C-O bond formation | - | 30 minutes at 100 °C | Speed | acs.orgnih.gov |

| Buchwald-Hartwig cross-coupling | Not specified | High yields (e.g., 73%, 86%) | Efficiency | acs.orgnih.gov |

Metal-Free and Organocatalytic Methods

The development of metal-free and organocatalytic synthetic routes is a key area of green chemistry, aimed at avoiding the environmental and economic issues associated with metal catalysts. nih.gov These methods often utilize small organic molecules as catalysts or are promoted by non-metallic additives or external energy sources like visible light. nih.gov

Organocatalysts such as nitrilotris(methylenephosphonic acid) and camphor (B46023) sulfonic acid have been shown to efficiently catalyze the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, producing quinoxaline derivatives in high yields (80-97%) and with short reaction times. nih.gov Another approach involves the catalyst-free oxidative cyclization of α-halo ketones with o-phenylenediamine in water at 80 °C, providing a straightforward, additive-free route to quinoxalines. nih.gov

Visible-light-mediated synthesis is a particularly attractive metal-free strategy. For example, quinoxalines can be synthesized from o-phenylenediamine and benzoylacetonitrile (B15868) using visible light to promote a single electron-transfer and oxidative coupling pathway, achieving yields of 50-78% at room temperature. nih.gov This method avoids the need for metal catalysts and harsh reaction conditions. nih.gov The construction of various quinoxaline derivatives has also been achieved through halogen-bond-promoted cyclization under visible light irradiation. nih.gov

One-Pot Synthetic Procedures

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly efficient as they eliminate the need for lengthy separation processes and the purification of intermediate compounds. google.com This approach saves time, resources, and reduces waste.

A notable one-pot procedure for preparing 2,3-dichloroquinoxaline derivatives starts from inexpensive raw materials like o-phenylenediamine and oxalic acid. google.com This method uses an environmentally friendly catalyst, such as silica (B1680970) gel or methanesulfonic acid, and proceeds without the isolation of intermediates. google.com The reaction temperature is crucial; for instance, when using silica gel or methanesulfonic acid in toluene, a temperature of 100-110 °C is required to achieve high yields of around 90%. google.com

Another efficient one-pot, two-step procedure involves the synthesis of quinoxaline derivatives from α-hydroxy ketones using iodine as a catalyst and DMSO as both the solvent and oxidant. nih.gov This metal-free method demonstrates broad functional group tolerance and produces the final products in excellent yields ranging from 78-99%. nih.gov

Chemical Reactivity and Derivatization Strategies of 2,3 Dichloro 6,7 Difluoroquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a principal pathway for the derivatization of 2,3-dichloro-6,7-difluoroquinoxaline. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a halide leaving group. libretexts.org The presence of the two nitrogen atoms in the pyrazine (B50134) ring, combined with the four electron-withdrawing halogen atoms, renders the quinoxaline (B1680401) core highly electrophilic and thus, exceptionally susceptible to this type of reaction.

Reactivity of Chlorine Atoms at C-2 and C-3 Positions

The chlorine atoms at the C-2 and C-3 positions on the pyrazine ring are particularly activated towards SNAr. The adjacent nitrogen atoms effectively stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This allows for the displacement of the chlorine atoms by a wide array of nucleophiles, including amines, alkoxides, and thiols. nih.gov

Research on analogous 2,3-dichloroquinoxalines demonstrates that sequential substitution is achievable. nih.gov The displacement of the first chlorine atom often requires milder conditions than the second, enabling the synthesis of mono-substituted or asymmetrically disubstituted quinoxalines. For instance, reacting 2,3-dichloroquinoxaline (B139996) with one equivalent of a nucleophile like butylamine (B146782) can lead to the formation of the monosubstituted product. nih.gov Displacing the second chlorine atom is more challenging and may necessitate stronger nucleophiles, such as thiolate anions, and higher reaction temperatures. nih.gov This differential reactivity provides a powerful tool for building molecular complexity in a controlled, stepwise manner.

Reactivity of Fluorine Atoms at C-6 and C-7 Positions

While typically less reactive towards SNAr than the C-2 and C-3 chloro-positions in this specific scaffold, the fluorine atoms at the C-6 and C-7 positions are also susceptible to nucleophilic displacement. bohrium.com Their reactivity is enhanced by the electron-withdrawing nature of the fused pyrazine ring. In SNAr reactions, fluoride (B91410) is an excellent leaving group because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com

Studies on 6,7-difluoroquinoxaline (B3116332) derivatives show that reactions with various nucleophiles, such as cycloalkylimines, hydrazine, and sodium alkoxides, can result in the substitution of one or both fluorine atoms, depending on the reaction conditions and the nature of the nucleophile. bohrium.com For example, new quinoxaline derivatives have been synthesized through the replacement of fluorine in 2,3-disubstituted 6,7-difluoroquinoxalines by reacting them with dialkylamines, sodium azide, and sodium methoxide (B1231860). bohrium.com This reactivity allows for the introduction of diverse functional groups onto the benzene (B151609) portion of the molecule, further expanding its synthetic utility.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, C-N couplings)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. nih.govrsc.org The distinct electronic environments of the C-Cl and C-F bonds allow for regioselective couplings.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is highly effective for this system. researchgate.netresearchgate.net Research on 2,6-dichloroquinoxaline (B50164) has shown that the chlorine at the 2-position is more reactive than the one at the 6-position, allowing for selective mono-arylation at the C-2 position under controlled conditions. researchgate.net A second coupling can then be performed at the C-6 position, often under more forcing conditions, to yield diarylated products. researchgate.net This selectivity is governed by the higher electrophilicity of the pyrazine ring position. A similar selective approach can be applied to this compound to functionalize the C-2 and C-3 positions with various aryl or vinyl groups.

The Stille reaction , which couples an organotin compound with an organic electrophile, is another viable method. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups.

Carbon-Nitrogen (C-N) coupling reactions , such as the Buchwald-Hartwig amination, provide a direct route to synthesize amino-substituted quinoxalines. This palladium-catalyzed reaction couples an amine with an aryl halide, offering a powerful alternative to SNAr for the formation of C-N bonds, particularly with less reactive amines. ustc.edu.cn

The table below summarizes representative conditions for Suzuki-Miyaura couplings on a related dichloro-heterocycle, illustrating the feasibility and selectivity of such transformations.

| Starting Material | Coupling Partner | Catalyst / Base | Product | Yield | Reference |

| 2,6-Dichloroquinoxaline | Arylboronic acid (1.3 eq) | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-6-chloroquinoxaline | 37-75% | researchgate.net |

| 2,6-Dichloroquinoxaline | Arylboronic acid (2.5 eq) | Pd(PPh₃)₄ / K₂CO₃ | 2,6-Diarylquinoxaline | Good | researchgate.net |

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4,6-Bis(p-methoxyphenyl)pyrimidine | Good | researchgate.net |

Functional Group Interconversions and Directed Syntheses

The derivatives obtained from the primary substitution and coupling reactions can undergo further transformations to install a diverse range of functionalities.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The strategic introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is crucial for tuning the electronic and photophysical properties of the quinoxaline core for applications in materials science and medicinal chemistry.

Electron-Donating Groups:

Amines and Alkoxy Groups: These are readily introduced via SNAr reactions. For example, reacting this compound with primary or secondary amines introduces amino groups (EDGs). Similarly, reaction with sodium methoxide introduces a methoxy (B1213986) group (an EDG). bohrium.com

Phenols: These can be installed through a two-step process. A Suzuki-Miyaura coupling with a methoxy-substituted arylboronic acid, followed by demethylation using a reagent like boron tribromide, yields the corresponding phenol-substituted quinoxaline. researchgate.net

Electron-Withdrawing Groups:

Nitriles and Carbonyls: These can be introduced via Suzuki-Miyaura coupling using arylboronic acids that bear these functionalities. For example, coupling with 4-cyanophenylboronic acid would install a strongly electron-withdrawing cyano group. nih.gov

Sulfonamides: These can be synthesized from amino-quinoxaline derivatives. The amino group can be converted to a sulfonyl chloride via reaction with chlorosulfonic acid, which can then be reacted with an amine to form the final sulfonamide (an EWG). rsc.org

Redox Chemistry of Halogenated Quinoxaline Systems

The quinoxaline ring system is redox-active. It can be both oxidized and reduced. The presence of four strongly electron-withdrawing halogen atoms on this compound significantly influences its redox properties, making the ring system more electron-deficient and thus easier to reduce.

A key aspect of quinoxaline redox chemistry is the formation of N-oxides. Quinoxalines can be oxidized to form quinoxaline 1-oxides or 1,4-dioxides. These N-oxides are synthetically valuable intermediates themselves and can be used in further functionalization reactions. Subsequently, they can be deoxygenated to restore the quinoxaline core, demonstrating a clear redox cycle. bohrium.com The synthesis of biologically active quinoxaline di-N-oxides often involves such steps. bohrium.com

Spectroscopic and Advanced Analytical Characterization of 2,3 Dichloro 6,7 Difluoroquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,3-dichloro-6,7-difluoroquinoxaline and its derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the molecular framework, including the chemical environment of each nucleus and the connectivity between atoms, can be ascertained.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the primary signals of interest arise from the two aromatic protons on the benzene (B151609) ring. Due to the symmetrical nature of the substitution pattern, these protons (H-5 and H-8) are chemically equivalent, though they would likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The exact chemical shift would be influenced by the combined electron-withdrawing effects of the chlorine and fluorine substituents. For comparison, the aromatic protons of the parent 2,3-dichloroquinoxaline (B139996) appear as a multiplet in the range of 7.81-8.00 ppm. acs.orgrsc.org The introduction of two fluorine atoms at the 6 and 7 positions is expected to shift these proton signals further downfield due to the strong deshielding effect of fluorine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. For this compound, distinct signals are expected for each unique carbon atom. The carbons directly bonded to chlorine (C-2 and C-3) and fluorine (C-6 and C-7) will exhibit characteristic chemical shifts and coupling constants (¹JCF, ²JCF, etc.). The carbons of the quinoxaline (B1680401) core in related derivatives have been extensively studied. acs.orgresearchgate.netnih.govyoutube.com For instance, in 2,3-dichloroquinoxaline, the chlorinated carbons appear around 144 ppm, while the benzene ring carbons are observed between 128 and 139 ppm. rsc.org In this compound, the C-F bonds will induce significant downfield shifts for C-6 and C-7, and the C-Cl bonds will similarly affect C-2 and C-3. The presence of carbon-fluorine coupling will be a key diagnostic feature in the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. tandfonline.com For this compound, a single signal would be anticipated for the two equivalent fluorine atoms at positions 6 and 7. This signal's chemical shift will be characteristic of a fluoroaromatic system and will likely appear as a multiplet due to coupling with the adjacent protons (H-5 and H-8). The magnitude of the ³JHF coupling constant would be valuable for confirming the structural assignment. The analysis of ¹⁹F NMR is a powerful method for verifying the introduction of fluorine into the quinoxaline scaffold and for studying the electronic effects of other substituents on the fluorine environment. chromatographyonline.comtandfonline.com

Table 1: Predicted and Comparative NMR Data

| Nucleus | Compound | Predicted/Observed Chemical Shift (ppm) | Expected Multiplicity & Coupling | Reference |

|---|---|---|---|---|

| ¹H | This compound | > 8.00 | Multiplet (due to H-F coupling) | Inferred |

| 2,3-Dichloroquinoxaline | 7.81 - 8.00 | Multiplet | acs.orgrsc.org | |

| ¹³C | This compound | C2/C3: >144, C6/C7: >140 (with C-F coupling) | Singlets and doublets (due to C-F coupling) | Inferred |

| 2,3-Dichloroquinoxaline | C2/C3: ~144, Aromatic C: 128-139 | Singlets | rsc.org | |

| ¹⁹F | This compound | Characteristic fluoroaromatic region | Multiplet (due to F-H coupling) | Inferred |

Note: Specific experimental data for this compound was not available in the searched literature. The predicted values are based on the analysis of structurally similar compounds.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound and its derivatives. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bond vibrations. Key expected frequencies include C-Cl stretching vibrations, typically found in the 800-600 cm⁻¹ region. The aromatic C-F stretching vibrations will give rise to strong absorptions, generally in the 1300-1100 cm⁻¹ range. The C=N stretching of the pyrazine (B50134) ring usually appears around 1620-1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-H out-of-plane bending vibrations occur at lower frequencies. Studies on related quinoxaline derivatives have confirmed these general assignments. acs.orgtandfonline.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the quinoxaline ring system are often strong in the Raman spectrum. For instance, the ring stretching modes, which are highly characteristic of the aromatic system, would be readily observable. The C-Cl and C-F stretching vibrations, while also present, may have different relative intensities compared to the FT-IR spectrum. The combination of both FT-IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure. rsc.orgresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=N Stretch (Pyrazine ring) | 1620 - 1550 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-F Stretch | 1300 - 1100 | FT-IR |

| C-Cl Stretch | 800 - 600 | FT-IR |

Note: The expected ranges are based on typical values for similar functional groups and data from related quinoxaline structures.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Optoelectronic Properties

The optoelectronic properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its potential for applications in materials science.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of quinoxaline and its derivatives is characterized by absorption bands arising from π-π* and n-π* electronic transitions. acs.org The core quinoxaline structure typically displays strong absorption in the UV region. The introduction of chloro and fluoro substituents on the aromatic rings is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the halogens. chromatographyonline.comchromatographyonline.com The exact position and intensity of the absorption bands will be sensitive to the solvent polarity. Studies on various substituted quinoxalines have shown that the absorption properties can be tuned by altering the substituents, which is a key aspect in the design of materials for optoelectronic devices. chromatographyonline.comnih.gov

Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent, making them interesting candidates for use as fluorophores and in organic light-emitting diodes (OLEDs). acs.orgnih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum and quantum yield. The presence of heavy atoms like chlorine can sometimes lead to fluorescence quenching through intersystem crossing. The specific fluorescence properties of this compound would need to be experimentally determined to assess its potential as an emissive material.

Mass Spectrometry (MS) for Molecular Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺˙). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The accurate mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of the molecule.

Fragmentation Pathways: The fragmentation of halogenated quinoxalines in the mass spectrometer can proceed through several pathways. Common fragmentation patterns for related heterocyclic systems involve the loss of halogen atoms, either as radicals or as neutral molecules (e.g., HCl). youtube.comnih.govyoutube.com For this compound, initial fragmentation could involve the loss of a chlorine radical (Cl˙) to form a [M-Cl]⁺ ion. Subsequent fragmentations might include the loss of the second chlorine atom, or the elimination of neutral molecules like HCN. The fragmentation of the fluorinated benzene ring could also occur. Analysis of the fragmentation pattern provides a structural fingerprint that can be used for identification and to distinguish it from its isomers. For instance, the GC-MS spectrum of the related 6,7-dichloro-2,3-bis(4-methoxyphenyl)quinoxaline shows a clear molecular ion peak and characteristic fragment ions. spectrabase.com

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., UHPLC-MS/MS)

To ensure the purity of this compound and to analyze complex mixtures containing its derivatives, advanced chromatographic techniques are essential. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful approach.

UHPLC-MS/MS Analysis: This technique combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. A reversed-phase C18 column is often used for the separation of quinoxaline derivatives. nih.govchromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape and ionization efficiency. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for quantitative analysis, where specific precursor-to-product ion transitions are monitored for the target analyte and its derivatives. This method allows for the detection and quantification of trace amounts of these compounds in complex matrices. chromatographyonline.comchromatographyonline.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

This analysis would also reveal the intermolecular interactions, such as π-π stacking and halogen bonding, that govern the crystal packing. While a crystal structure for the specific title compound is not found in the searched literature, studies on related substituted quinoxalines have provided valuable insights into their solid-state structures. For example, the crystal structure of 2,3-dichloro-6-methoxyquinoxaline (B108869) has been reported, detailing its molecular dimensions and packing. researchgate.net Furthermore, research on isostructurality in halogenated quinoxalines has shown how the interplay of weak hydrogen bonds and halogen bonding influences the crystal packing, with different halogens (F, Cl, Br) leading to either stable or metastable polymorphic forms. rsc.org Such studies are crucial for understanding the solid-state properties of these materials and for crystal engineering efforts.

Computational and Theoretical Investigations of 2,3 Dichloro 6,7 Difluoroquinoxaline

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. For quinoxaline (B1680401) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and conformational preferences.

The electronic structure, including the distribution of electron density and the nature of the chemical bonds, is elucidated through these calculations. The presence of electronegative fluorine and chlorine atoms significantly impacts the electronic landscape of the quinoxaline ring, creating regions of varying electron density that are crucial for intermolecular interactions.

Table 1: Representative DFT Functionals and Basis Sets in Quinoxaline Research

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties |

| B3LYP | DNP+ | Geometry Optimization, Adsorption Studies |

Quantum Chemical Calculations of Optoelectronic Properties

Quantum chemical calculations are essential for predicting the optoelectronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), dipole moments, and charge transfer characteristics. These parameters are fundamental to understanding a molecule's potential in electronic devices and as a photosensitizer.

For the related compound 6,7-difluoro-2,3-diphenylquinoxaline, quantum chemical descriptors were calculated to understand its reactivity. pcbiochemres.com The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

Global reactivity descriptors such as electronegativity (χ), global hardness (η), and global softness (σ) are also derived from HOMO and LUMO energies and provide a more comprehensive picture of the molecule's reactivity. pcbiochemres.com For instance, the fraction of electrons transferred (ΔN) can be calculated to quantify the extent of electron donation from the molecule to a metal surface in corrosion inhibition studies. pcbiochemres.com

Table 2: Calculated Quantum Chemical Properties for a Related Quinoxaline Derivative

| Property | Description | Relevance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Chemical reactivity and stability |

| Dipole Moment (μ) | Measure of the polarity of the molecule | Intermolecular interactions |

| Electronegativity (χ) | Tendency to attract electrons | Reactivity |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. researchgate.net These methods are widely used in drug discovery to predict the binding affinity and mode of interaction of potential drug candidates.

MD simulations can then be used to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net For instance, in a study of 6,7-difluoro-2,3-diphenylquinoxaline as a corrosion inhibitor, MD simulations were performed to model its adsorption on an iron surface, confirming a strong and stable binding. pcbiochemres.compcbiochemres.com The root mean square deviation (RMSD) is often analyzed in MD simulations to evaluate the stability of the complex. researchgate.net

For 2,3-dichloro-6,7-difluoroquinoxaline, these computational techniques could be employed to screen its potential as an inhibitor for various biological targets. The chlorine and fluorine atoms would play a significant role in the binding interactions, potentially forming halogen bonds or other non-covalent interactions with the amino acid residues in the active site of a protein.

In Silico Screening and Design of Quinoxaline-Based Molecules

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

The this compound scaffold can serve as a starting point for the design of new bioactive molecules. By computationally modifying the structure, for example, by replacing the chlorine atoms with other functional groups, it is possible to create a library of virtual compounds. These compounds can then be screened in silico for their potential to bind to a specific biological target.

Studies on other quinoxaline derivatives have demonstrated the utility of this approach. For instance, new quinoxaline derivatives have been designed and synthesized as potential anticancer agents, with molecular modeling used to guide the design process. nih.govresearchgate.net The design often focuses on creating molecules that fit well into the active site of a target enzyme and form favorable interactions. nih.govresearchgate.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also crucial components of the design process to ensure that the designed molecules have drug-like properties. nih.govjohnshopkins.edu

Theoretical Spectroscopic Analysis

Theoretical calculations can be used to simulate various types of spectra, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These simulations are valuable for interpreting experimental spectra and for understanding the relationship between a molecule's structure and its spectroscopic properties.

DFT calculations are commonly used to predict the vibrational frequencies of molecules, which correspond to the peaks in IR and Raman spectra. By comparing the calculated spectrum with the experimental one, it is possible to assign the observed vibrational modes to specific motions of the atoms in the molecule. Studies on related compounds like 2-chloro-6-methoxypyridine (B123196) and 6,7-dichloro-2-methyl-5,8-quinolinedione have shown good agreement between experimental and DFT-calculated vibrational frequencies. researchgate.net

Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.net This can help in understanding the electronic structure and the nature of the transitions that give rise to the observed absorption bands.

Similarly, computational methods can predict the NMR chemical shifts of a molecule. These predictions can aid in the structural elucidation of new compounds and in the assignment of complex NMR spectra. For this compound, theoretical spectroscopic analysis would be invaluable for characterizing the compound and for understanding the influence of the halogen substituents on its spectroscopic signatures.

Table 3: Computational Methods for Spectroscopic Analysis

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| Infrared (IR) / Raman | DFT | Vibrational frequencies and modes |

| Ultraviolet-Visible (UV-Vis) | TD-DFT | Electronic transition energies and absorption spectra |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has been a subject of intense research, with a significant shift towards environmentally friendly and efficient methods. researchgate.netchemicalbook.com Traditional methods often rely on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can involve harsh conditions and generate considerable waste. researchgate.net The future of synthesizing compounds like 2,3-Dichloro-6,7-difluoroquinoxaline will likely focus on green chemistry principles.

Key areas of development include:

Green Solvents and Catalysts: The use of sustainable solvents such as water, ionic liquids, and natural deep eutectic solvents (NADESs) is a promising avenue. researchgate.netresearchgate.netresearchgate.net For instance, the use of a choline (B1196258) chloride/water NADES has been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. researchgate.netresearchgate.net The development of recyclable heterogeneous catalysts also contributes to more sustainable processes. chemicalbook.com

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being increasingly employed to accelerate reaction times and improve yields in quinoxaline synthesis. researchgate.netgoogle.com These methods offer an energy-efficient alternative to conventional heating.

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of purification steps and minimizing waste. google.comchemicalbook.com

A plausible synthetic route to this compound likely starts from 6,7-difluoroquinoxaline-2,3(1H,4H)-dione. This precursor can be synthesized and subsequently chlorinated using agents like phosphorus oxychloride to yield the target compound. The optimization of this process using green chemistry principles would be a valuable research endeavor.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Quinoxalines

| Feature | Traditional Methods | Green Methods |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, NADESs researchgate.netresearchgate.netresearchgate.net |

| Catalysts | Mineral acids, homogeneous catalysts | Recyclable heterogeneous catalysts, organocatalysts chemicalbook.com |

| Energy | High temperatures, long reaction times | Microwave, ultrasonic irradiation researchgate.netgoogle.com |

| Efficiency | Often lower yields, more byproducts | High yields, high atom economy researchgate.net |

| Environmental Impact | Significant waste generation | Reduced waste, use of non-toxic materials researchgate.net |

This table provides a generalized comparison based on the broader literature on quinoxaline synthesis.

Advanced Computational Design and Prediction of Quinoxaline-Based Systems

Computational chemistry offers powerful tools for the rational design and prediction of the properties of new molecules, saving significant time and resources in the laboratory. In silico studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are becoming indispensable in drug discovery and materials science.

For this compound, computational approaches could be employed to:

Predict Reactivity and Reaction Outcomes: Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure and predict its reactivity towards various nucleophiles, facilitating the design of new synthetic transformations.

Design Novel Bioactive Compounds: By using this compound as a scaffold, new derivatives with potential therapeutic activities can be designed. Molecular docking studies can predict the binding affinity of these virtual compounds to biological targets such as kinases or DNA. QSAR models can then be developed to correlate the structural features of these derivatives with their predicted biological activity.

Screen for Desirable Properties: In silico ADMET prediction can help to identify derivatives with favorable drug-like properties early in the design process, increasing the chances of success in later stages of development.

Table 2: Computational Tools in Quinoxaline Research

| Computational Tool | Application | Potential for this compound |

| QSAR | Predict biological activity based on chemical structure. | Design of new derivatives with enhanced therapeutic potential. |

| Molecular Docking | Predict the binding mode and affinity of a molecule to a biological target. | Identification of potential protein targets for derivatives. |

| DFT Calculations | Determine electronic structure and predict reactivity. | Understanding reaction mechanisms and designing new synthetic routes. |

| ADMET Prediction | Forecast the pharmacokinetic and toxicological properties of a compound. | Early-stage screening of new derivatives for drug-likeness. |

This table illustrates the general application of these computational tools in the context of quinoxaline research.

Multidisciplinary Approaches in Quinoxaline Scaffold Research for Innovative Applications

The future of quinoxaline research, including the exploration of this compound, lies in the convergence of multiple scientific disciplines. The integration of synthetic chemistry, computational modeling, biology, and materials science is crucial for unlocking the full potential of this class of compounds.

Examples of multidisciplinary research directions include:

Medicinal Chemistry: The development of new therapeutic agents based on the quinoxaline scaffold is a major area of research. Quinoxaline derivatives have shown a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. google.com By combining the synthesis of novel derivatives of this compound with biological screening and computational analysis, new drug candidates could be identified.

Materials Science: Quinoxaline-based molecules are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique electronic properties of the quinoxaline ring system make it an attractive component for these materials. Research into polymers and functional materials derived from this compound could lead to the development of new technologies.

Agrochemicals: Some quinoxaline derivatives have been found to possess herbicidal and fungicidal activities. A multidisciplinary approach involving synthesis, biological testing against various plant pathogens, and environmental impact assessment could lead to the development of new, effective, and safe agrochemicals based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 2,3-dichloro-6,7-difluoroquinoxaline?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. A documented approach involves reacting precursor quinoxaline derivatives with fluorinating agents (e.g., HF or SF₄) under controlled anhydrous conditions. For example, this compound can be synthesized by reacting 2,3-dichloroquinoxaline with a fluorinating agent at elevated temperatures (80–120°C) in a polar aprotic solvent like DMF or DMSO . Another method involves stepwise halogenation: initial chlorination followed by selective fluorination using agents like DAST (diethylaminosulfur trifluoride) to achieve regioselectivity at the 6,7-positions .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodological Answer : Characterization typically employs a combination of techniques:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (δ −110 to −160 ppm for aromatic fluorine substituents).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 247.96).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral distortions caused by halogen substituents. For example, C–Cl bond lengths typically range from 1.72–1.75 Å, while C–F bonds are ~1.34 Å .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The 2,3-dichloro groups are more reactive toward nucleophilic substitution than the 6,7-difluoro substituents due to lower electronegativity and steric accessibility. For instance:

- Amination : Reacting with primary amines (e.g., cyclopentylamine) in THF at 60°C replaces Cl atoms at positions 2 and 3, yielding diamino derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids replaces chlorine atoms selectively, enabling π-conjugation extension .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the quinoxaline core, reducing electrophilicity at adjacent positions. Computational studies (DFT calculations) show that the LUMO energy of the 6,7-difluoro derivative is 0.5–0.8 eV higher than non-fluorinated analogs, rationalizing slower NAS kinetics at these positions. However, the 2,3-dichloro sites remain reactive due to weaker electron withdrawal and greater polarizability .

Q. What strategies resolve contradictions in crystallographic data for halogenated quinoxalines?

- Methodological Answer : Discrepancies in reported bond lengths or angles often arise from differences in crystallization solvents or measurement temperatures. To mitigate this:

- Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts.

- Validate against computational models (e.g., Mercury CSD software) to identify outliers. For example, a C–F···Cl halogen bond (3.2–3.4 Å) observed in some structures may distort geometry .

Q. How is this compound utilized in medicinal chemistry for target validation?

- Methodological Answer : The compound serves as a scaffold for kinase inhibitors due to its planar aromatic structure. In vitro assays involve:

- Enzyme Inhibition : Testing against EGFR or VEGFR-2 kinases via fluorescence polarization (FP) assays. IC₅₀ values are typically <1 µM for optimized derivatives.

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁸F-labeled) track biodistribution in tumor models using PET imaging .

Data Contradiction Analysis

- Fluorination Efficiency : reports >90% fluorination yield using DAST, while notes ~70% yield with SF₄. This discrepancy may arise from solvent polarity (DMF vs. DCM) or temperature gradients.

- Biological Activity : highlights antiproliferative activity in colorectal cancer cells (IC₅₀ = 2.3 µM), whereas derivatives in show weaker efficacy (IC₅₀ = 8.7 µM). This suggests substituent-dependent SAR, where bulkier groups at 2,3-positions reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。